molecular formula C13H22O6 B13744769 Triethyl 2-methyl-1,1,3-propanetricarboxylate CAS No. 2907-92-8

Triethyl 2-methyl-1,1,3-propanetricarboxylate

Cat. No.: B13744769
CAS No.: 2907-92-8
M. Wt: 274.31 g/mol
InChI Key: HPIXILNCJXVOLX-UHFFFAOYSA-N
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Description

Triethyl 2-methyl-1,1,3-propanetricarboxylate (CAS No. 2907-92-8) is a triester derivative of propane-1,1,3-tricarboxylic acid with a methyl substituent at the C2 position. Its molecular formula is $ \text{C}{15}\text{H}{24}\text{O}_6 $, and it is characterized by three ethyl ester groups attached to the tricarboxylic acid backbone. The compound is primarily used as a synthetic intermediate in organic chemistry, notably in the preparation of β-methylglutaric anhydride via cyclization reactions . Its instability under basic conditions necessitates careful handling during synthesis, as partial hydrolysis can occur if the sodium derivative residue is exposed to water .

Properties

CAS No.

2907-92-8

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

triethyl 2-methylpropane-1,1,3-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-5-17-10(14)8-9(4)11(12(15)18-6-2)13(16)19-7-3/h9,11H,5-8H2,1-4H3

InChI Key

HPIXILNCJXVOLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Esterification with Acid Catalysts

The most common method involves acid-catalyzed esterification of 2-methyl-1,1,3-propanetricarboxylic acid with ethanol. Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitate protonation of the carboxylic acid, enhancing reactivity with ethanol.

Procedure :

  • The triacid is refluxed with excess ethanol and a catalytic amount of H₂SO₄ (0.5–2 wt%) at 120–140°C for 6–12 hours.
  • Water formed during the reaction is removed via azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.

Advantages :

  • High yields (>90%) under optimized conditions.
  • Scalable for industrial production.

Limitations :

  • Corrosive catalysts require post-reaction neutralization and purification steps.

Carbodiimide-Mediated Esterification

This method employs N,N-dicyclohexyl carbodiimide (DCC) as a condensing agent, avoiding strong acids. Mesoporous silica-supported DCC enhances recyclability and reduces side reactions.

Procedure :

  • 2-Methyl-1,1,3-propanetricarboxylic acid and ethanol are mixed with silica-supported DCC at 25–40°C for 4–8 hours.
  • The catalyst is filtered and reused, while the crude product is purified via distillation.

Advantages :

  • Mild reaction conditions and reduced corrosion.
  • Catalyst reuse improves cost efficiency.

Limitations :

  • Lower reaction rates compared to acid catalysis.

Sulfonated graphene (G-SO₃H) and hydrotalcite catalysts offer eco-friendly alternatives with high acidity and recyclability.

Sulfonated Graphene

Procedure :

  • The triacid and ethanol react in the presence of G-SO₃H (2–5 wt%) at 80–100°C for 3–5 hours.
  • Yields exceed 95% due to the catalyst’s high surface area and acidity.

Hydrotalcite Catalysts

Procedure :

  • Nanometer intercalated hydrotalcite (e.g., Mg-Al layered double hydroxide) is used at 130–145°C for 16–20 hours.
  • Achieves >99% conversion with minimal byproducts.

Advantages :

  • Non-corrosive and reusable.
  • Environmentally benign.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Key Features
Direct Esterification H₂SO₄ 120–140 6–12 >90 High yield, scalable, corrosive
Carbodiimide-Mediated Silica-supported DCC 25–40 4–8 85–90 Mild conditions, reusable catalyst
Sulfonated Graphene G-SO₃H 80–100 3–5 95–98 Eco-friendly, high efficiency
Hydrotalcite Mg-Al hydrotalcite 130–145 16–20 >99 Excellent conversion, low waste

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-methyl-1,1,3-propanetricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acids or bases.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces 2-methyl-1,1,3-propanetricarboxylic acid.

    Reduction: Produces triethyl 2-methyl-1,1,3-propanetriol.

    Substitution: Produces various substituted esters depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Plasticizer in Drug Formulations
Triethyl citrate is widely used as a plasticizer in pharmaceutical formulations. Its role is crucial in enhancing the flexibility and stability of polymeric drug delivery systems. This property is particularly beneficial in the formulation of sustained-release tablets and capsules, where it aids in controlling the release rate of active pharmaceutical ingredients (APIs) .

Solvent for Active Ingredients
In addition to its plasticizing properties, triethyl citrate serves as a solvent for various active ingredients in topical formulations. It facilitates the solubilization of hydrophobic compounds, improving their bioavailability when applied to the skin . Research indicates that formulations containing triethyl citrate can enhance skin penetration and retention of drugs, making it a valuable component in dermatological products .

Cosmetic Applications

Emollient and Skin Conditioning Agent
Triethyl citrate is recognized for its emollient properties in cosmetic formulations. It helps to improve skin feel and moisture retention in products such as creams, lotions, and gels. Its non-toxic nature makes it suitable for use in formulations intended for sensitive skin .

Fixative for Fragrances
In the fragrance industry, triethyl citrate acts as a fixative that enhances the longevity of scents in perfumes and personal care products. By stabilizing volatile fragrance compounds, it helps maintain the desired aroma over time .

Food Technology Applications

Food Additive
Triethyl citrate is utilized as a food additive due to its safety profile and functional properties. It acts as an emulsifier and stabilizer in various food products, improving texture and shelf life. Its use as a flavor carrier enhances the sensory attributes of food items such as beverages and confectioneries .

Antioxidant Properties
Research highlights that triethyl citrate exhibits antioxidant properties, which can be beneficial in food preservation. It helps stabilize oils and fats against oxidative degradation, thereby prolonging the shelf life of edible products .

Material Science Applications

Plasticizer for Polymers
In material science, triethyl citrate is employed as a plasticizer for various polymers, including polyvinyl chloride (PVC) and cellulose derivatives. Its incorporation reduces brittleness and enhances flexibility in plastic materials used for packaging and medical devices .

Coatings and Inks
The compound is also used in coatings and inks due to its ability to improve adhesion and reduce viscosity. This application is particularly relevant in printing technologies where high-performance inks are required .

Case Study 1: Triethyl Citrate in Sustained-Release Tablets

A study investigated the use of triethyl citrate as a plasticizer in sustained-release tablet formulations. The results demonstrated improved mechanical properties and controlled release profiles compared to formulations without triethyl citrate. This underscores its effectiveness in enhancing drug delivery systems .

Case Study 2: Cosmetic Formulation Optimization

In another study focused on cosmetic formulations, triethyl citrate was included to evaluate its impact on sensory properties. The findings revealed that products containing triethyl citrate provided superior moisturizing effects and improved user satisfaction compared to those lacking this ingredient .

Mechanism of Action

The mechanism of action of Triethyl 2-methyl-1,1,3-propanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tricarboxylic acid esters allows for direct comparisons with Triethyl 2-methyl-1,1,3-propanetricarboxylate. Key compounds are analyzed below:

Triethyl 2-acetoxypropane-1,2,3-tricarboxylate (Acetyltriethyl Citrate)

  • Structure : Contains an acetyloxy group at the C2 position instead of a methyl group.
  • Properties: Higher reactivity due to the acetyl group, enabling participation in transesterification reactions. Commonly used as a plasticizer and food additive (CAS No. 77-89-4) .

Triethyl 2-hydroxy-1,2,3-propanetricarboxylate (Triethyl Citrate)

  • Structure : Features a hydroxyl group at C2 instead of a methyl group.
  • Properties: Lower volatility (boiling point > 175°C) and higher polarity due to the hydroxyl group. Recognized as safe by JECFA (Joint FAO/WHO Expert Committee) for food and pharmaceutical use (CAS No. 77-93-0) .
  • Applications : Widely used as a plasticizer in biodegradable polymers, unlike the methyl-substituted compound, which is restricted to synthetic intermediates .

Trimethyl 1,2,3-propanetricarboxylate

  • Structure : Methyl ester groups replace ethyl esters, reducing steric bulk.
  • Properties : Lower molecular weight (218.21 g/mol) and boiling point (150°C) compared to the ethyl analog. Higher volatility makes it suitable for gas chromatography applications .
  • Reactivity : Faster hydrolysis due to smaller ester groups, contrasting with the slower degradation of ethyl esters .

Triethyl 1,1,2-ethanetricarboxylate

  • Structure : Shorter ethane backbone instead of propane.
  • Properties: Reduced steric hindrance and higher solubility in polar solvents. CAS No. 7459-46-3 .
  • Applications : Primarily used in crosslinking reactions for polymers, differing from the propane-based compound’s role in anhydride synthesis .

Tripropyl Propane-1,2,3-tricarboxylate

  • Structure : Propyl ester groups instead of ethyl.
  • Properties: Higher molecular weight (302.36 g/mol) and hydrophobicity (XLogP3 = 2.4), making it less water-soluble. Used in specialty lubricants and coatings (CAS No. 5333-54-0) .

Reactivity and Stability Insights

  • Hydrolysis Sensitivity : Ethyl esters (e.g., this compound) hydrolyze more slowly than methyl esters but faster than propyl derivatives due to steric effects .
  • Thermal Stability : Longer alkyl chains (e.g., propyl) enhance thermal stability, making tripropyl esters suitable for high-temperature applications .

Biological Activity

Triethyl 2-methyl-1,1,3-propanetricarboxylate (TEPTC) is an ester derived from citric acid and has garnered attention for its potential biological activities. This article explores the compound's biological properties, metabolism, and applications based on diverse research findings.

Chemical Structure and Properties

TEPTC is characterized by its tricarboxylate structure, which contributes to its chemical reactivity and biological interactions. The molecular formula is C9H14O7\text{C}_9\text{H}_{14}\text{O}_7, and it has a molar mass of approximately 218.20 g/mol. The compound is soluble in organic solvents and exhibits moderate hydrophilicity due to its carboxylate groups.

Biological Activities

1. Metabolic Pathways

Research indicates that TEPTC undergoes rapid metabolism in biological systems. In a study involving rat liver homogenates, it was found that TEPTC is metabolized to butanol and citric acid, suggesting significant metabolic activity . The compound's absorption characteristics were also evaluated; it was noted that TEPTC could be absorbed effectively due to its low molecular weight and favorable solubility profile .

2. Toxicological Profile

The toxicity of TEPTC appears to be low based on several studies. For instance, no mortality was observed in animal studies at doses significantly above typical exposure levels . Additionally, a study indicated that TEPTC does not activate several nuclear receptors associated with toxicity, such as the peroxisome proliferator-activated receptor (PPAR) or the estrogen receptor (ERα) .

Case Studies

Case Study 1: Lipid Metabolism

A notable study investigated the effects of TEPTC on lipid metabolism in mice. Administration of TEPTC led to increased expression of PXR target genes involved in lipid uptake and metabolism, such as CD36 and NPC1L1. This effect was linked to elevated cholesterol levels in wild-type mice but not in PXR-deficient mice, indicating a PXR-mediated mechanism .

Case Study 2: Hepatoprotective Effects

Another research effort focused on the hepatoprotective potential of TEPTC when combined with other herbal extracts. The results suggested that TEPTC could enhance the liver's resistance to oxidative stress, although the exact mechanisms remain to be fully elucidated .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of TEPTC compared with related compounds:

CompoundMetabolic ActivityToxicity LevelEffect on Lipid MetabolismHepatoprotective Potential
This compound (TEPTC)Rapid metabolism to butanol and citric acidLow toxicityIncreased cholesterol uptake via PXR activationPositive effects observed
Tributyl CitrateMetabolized to butanol; slower rateLow toxicityMinimal effect on lipid metabolismNot studied extensively
Triethyl CitrateSimilar metabolic pathwayLow toxicityVariable effects based on concentrationLimited evidence

Q & A

What are the optimized synthetic routes for Triethyl 2-methyl-1,1,3-propanetricarboxylate, and how do they address competing side reactions?

Basic Research Question
The compound is synthesized via condensation reactions using sodium ethoxide as a catalyst. A typical procedure involves a three-necked flask equipped with a mechanical stirrer and reflux condenser. Diethyl malonate and methyl crotonate are condensed under controlled conditions to form the ester. Key challenges include avoiding hydrolysis during isolation, which requires strict anhydrous conditions and rapid cooling after reaction completion .

Advanced Research Question
Comparative studies highlight that Ställberg-Stenhagen’s original method often yields competing side products like β-methylglutaric anhydride due to partial ester hydrolysis. The modified procedure by Cason et al. (1958) minimizes this by avoiding isolation of the intermediate sodio derivative, thereby reducing alkali-induced hydrolysis. Yield optimization (up to 85%) is achieved by maintaining reaction temperatures below 100°C and using stoichiometric excess of diethyl malonate .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question
Standard characterization methods include:

  • GC-MS : To detect residual solvents (e.g., ethanol) or side products like β-methylglutaric anhydride.
  • NMR : ¹H and ¹³C NMR spectra confirm ester group integration and absence of hydrolyzed carboxylic acid peaks.
  • Elemental Analysis : Matches theoretical values (C: ~54%, H: ~7%, O: ~39%) .

Advanced Research Question
Advanced analytical workflows integrate HPLC-UV/IR for trace impurity detection, particularly for hydrolyzed derivatives. Contradictions in literature data (e.g., boiling point discrepancies) arise from variations in vacuum distillation setups. For instance, reported bp values range from 99°C (0.5 mm Hg) to higher values under suboptimal vacuum conditions. Researchers must calibrate equipment using reference compounds like triethyl citrate (CAS 77-93-0) to ensure accuracy .

What are the stability and storage considerations for this compound under laboratory conditions?

Basic Research Question
The ester is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

  • Temperature : ≤4°C in sealed amber vials.
  • Atmosphere : Under nitrogen or argon to prevent oxidation.
  • Compatibility : Avoid contact with alkali metals (e.g., sodium) to prevent saponification .

Advanced Research Question
Long-term stability studies reveal that hydrolysis rates increase at pH >7.0, generating 2-methyl-1,1,3-propanetricarboxylic acid. Kinetic modeling suggests a half-life of ~6 months at 25°C in anhydrous ethanol. For extended storage, lyophilization in the presence of molecular sieves (3Å) extends stability to >2 years .

How does this compound function as a precursor in β-methylglutaric anhydride synthesis?

Advanced Research Question
The ester serves as a key intermediate in the synthesis of β-methylglutaric anhydride via controlled acid-catalyzed cyclization. Mechanistic studies show that the reaction proceeds through a keto-enol tautomerization step, with the ester’s methyl group directing regioselectivity. Side-product formation (e.g., linear oligomers) is mitigated by using acetic anhydride as both solvent and dehydrating agent .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Advanced Research Question
Critical scalability issues include:

  • Heat Management : Exothermic condensation reactions require jacketed reactors with precise temperature control (±2°C).
  • Purification : Large-scale vacuum distillation risks thermal decomposition; alternative methods like liquid-liquid extraction (using hexane/water) are preferred.
  • Yield Loss : Pilot studies report ~15% yield reduction at >1 kg scale due to incomplete mixing and localized overheating .

How do structural analogs like Triethyl citrate inform the reactivity of this compound?

Advanced Research Question
Triethyl citrate (CAS 77-93-0), a hydroxylated analog, exhibits similar ester hydrolysis kinetics but lower thermal stability (decomposition at 150°C vs. 180°C for the methyl-substituted derivative). Computational modeling (DFT) highlights that the methyl group in this compound increases steric hindrance, reducing nucleophilic attack rates by 30% compared to unsubstituted esters .

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